1-(4-Oxazol-5-yl-phenyl)-piperazine is a heterocyclic compound characterized by the presence of both an oxazole ring and a piperazine moiety. This compound has garnered interest in various scientific fields, particularly medicinal chemistry and material science, due to its unique chemical properties and potential biological activities. The oxazole ring contributes to its reactivity and ability to interact with biological targets, while the piperazine structure is known for its role in pharmacological applications.
This compound is classified as a heterocyclic organic compound. It is identified by the chemical formula CHNO, with the CAS number 740806-84-2. The compound can be sourced from chemical suppliers and is often utilized in research settings for its synthetic versatility and potential therapeutic applications.
The synthesis of 1-(4-Oxazol-5-yl-phenyl)-piperazine typically involves several key steps:
The molecular structure of 1-(4-Oxazol-5-yl-phenyl)-piperazine consists of two primary components:
The structural formula can be represented as follows:
Key structural data includes bond lengths, angles, and hybridization states that influence its reactivity and interaction with biological targets. The presence of functional groups in both rings allows for diverse chemical interactions .
1-(4-Oxazol-5-yl-phenyl)-piperazine undergoes various chemical reactions that include:
These reactions are essential for the development of new derivatives with tailored activities for specific applications.
The mechanism of action for 1-(4-Oxazol-5-yl-phenyl)-piperazine involves its interaction with specific molecular targets within biological systems:
These interactions are crucial in determining the compound's pharmacological effects, including potential antimicrobial and anticancer activities .
1-(4-Oxazol-5-yl-phenyl)-piperazine exhibits several notable physical properties:
Chemical properties include stability under various conditions, reactivity with electrophiles/nucleophiles, and thermal stability. The presence of functional groups influences these properties significantly .
1-(4-Oxazol-5-yl-phenyl)-piperazine has diverse applications in scientific research:
The core synthetic strategy for 1-(4-oxazol-5-yl-phenyl)-piperazine (CAS 740806-84-2) relies on sequential heterocyclic formation and conjugation. The oxazole ring is typically constructed via cyclodehydration of α-acylaminoketones or through Paal-Knorr-type reactions, yielding the 5-aryloxazole intermediate. Subsequent piperazine coupling employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination on 4-fluorophenyl-oxazole precursors. Key structural variations include:
Table 1: Synthetic Routes to Oxazole-Piperazine Cores
Oxazole Precursor | Coupling Method | Piperazine Variant | Yield (%) |
---|---|---|---|
5-(4-Bromophenyl)oxazole | Pd-catalyzed amination | N-Methylpiperazine | 78 |
5-(4-Fluorophenyl)oxazole | SNAr (neat, 120°C) | 1-(4-Trifluoromethylbenzyl)piperazine | 85 |
5-(4-Nitrophenyl)oxazole | Reduction then acylation | 1-(2-Furoyl)piperazine | 67 |
Bioisosteric replacements are critical for pharmacokinetic optimization. Replacing the phenyl linker with pyridyl (as in hybrid 5AD) enhances blood-brain barrier (BBB) permeability (Pe = 8.7 × 10⁻⁶ cm/s in PAMPA assay) while maintaining acetylcholinesterase inhibition (IC₅₀ = 0.103 µM) [6].
Linker chemistry dictates spatial orientation and biological efficacy:
Table 2: Linker Strategies and Bioactivity Correlations
Linker Type | Compound Class | Key Biological Activity | Target |
---|---|---|---|
Direct C-N bond | 1-(4-Oxazol-5-yl-phenyl)piperazine | Moderate AChE inhibition (IC₅₀ ~5 µM) | AChE |
–CH₂CH₂CH₂– | Vindoline-piperazine | Antiproliferative (GI₅₀ = 1.35 µM) | Tubulin |
–CONH– | Oxadiazole-piperazine | Dual AChE/BACE-1 inhibition | AChE/BACE-1 |
Coupling methods include:
Microwave (MW) irradiation revolutionizes oxazole-piperazine synthesis by accelerating cyclization and coupling steps:
Table 3: Microwave vs. Conventional Synthesis Efficiency
Reaction | Conventional Time/Temp | MW Time/Temp | Yield Increase (%) |
---|---|---|---|
Oxazole cyclization | 6 h / 110°C | 15 min / 150°C | +28 |
Piperazine N-alkylation | 12 h / 80°C | 35 min / 100°C | +32 |
Oxadiazole formation | 4 h / reflux | 8 min / 120°C | +41 |
Orthogonal cleavage strategies leverage oxazole reactivity:
Strategic substitutions address inherent limitations:
Table 4: Bioisosteric Optimization Impact
Bioisostere | Parameter Improved | Magnitude of Change | Ref |
---|---|---|---|
Pyridyl (vs. phenyl) | BBB permeability | +40% | [6] |
1,3,4-Oxadiazole (vs. oxazole) | Metabolic stability (t₁/₂) | +2.3-fold | [2] |
4-CF₃-benzylpiperazine (vs. methylpiperazine) | Antiproliferative potency | GI₅₀: 10.8 → 1.00 µM | [10] |
Hybridization with pharmacophores like vanillin introduces antioxidant moieties, enabling multitarget functionality against oxidative stress in neurodegeneration [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: